REACTION_CXSMILES
|
[Li:1]CCCC.[CH:6]([NH:9][CH:10]([CH3:12])[CH3:11])([CH3:8])[CH3:7].[F:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=1.[I:20]I>C1COCC1>[CH:6]([N-:9][CH:10]([CH3:12])[CH3:11])([CH3:8])[CH3:7].[Li+:1].[F:13][C:14]1[C:19]([I:20])=[CH:18][CH:17]=[CH:16][N:15]=1 |f:5.6|
|
Name
|
|
Quantity
|
46.4 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
FC1=NC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for ten minutes the solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Prepared
|
Type
|
ADDITION
|
Details
|
was added neat over 2 min
|
Duration
|
2 min
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 4 h at this temperature
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
A white precipitate formed
|
Type
|
CUSTOM
|
Details
|
was kept at −78° C
|
Type
|
ADDITION
|
Details
|
during this addition
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is quenched at −78° C.
|
Type
|
ADDITION
|
Details
|
by adding of water (5 ml)
|
Type
|
ADDITION
|
Details
|
by carefully pouring the mixture
|
Type
|
ADDITION
|
Details
|
into an 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate
|
Type
|
EXTRACTION
|
Details
|
The product was extracted into ether
|
Type
|
WASH
|
Details
|
the organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography on silica gel eluting with 9/1 hexane/ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=NC=CC=C1I
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |